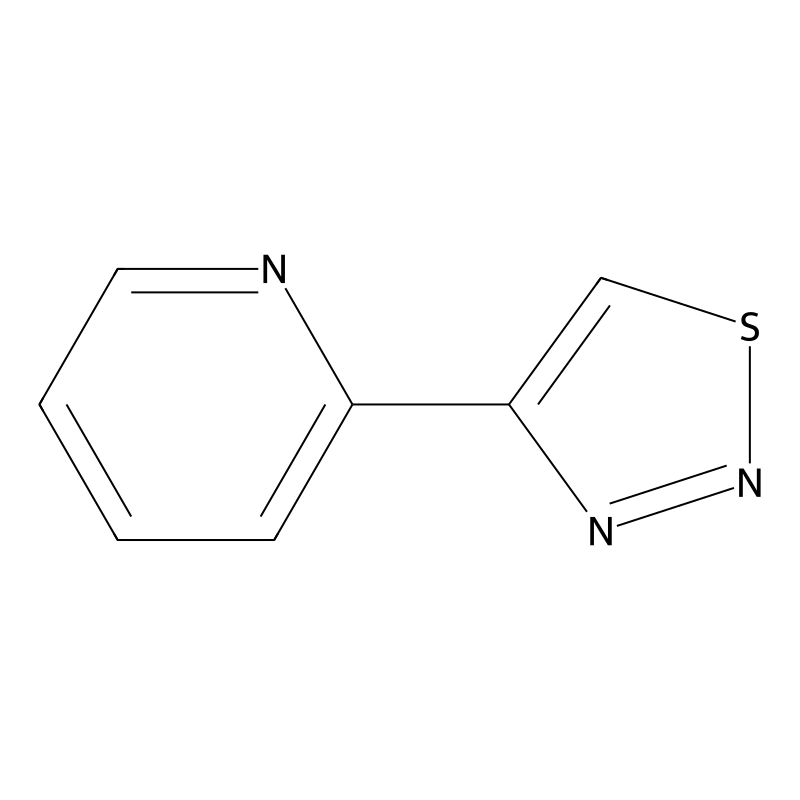

2-(4-1,2,3-Thiadiazolyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heterocyclic Chemistry

2-(4-1,2,3-Thiadiazolyl)pyridine contains two important heterocyclic rings: a pyridine ring and a 1,2,3-thiadiazole ring. Heterocyclic chemistry is a branch of chemistry concerned with the study of molecules containing rings with atoms other than carbon. Research in this field often focuses on understanding the unique properties and reactivity of these molecules ().

Medicinal Chemistry

The 1,2,3-thiadiazole ring is a common functional group found in various pharmaceuticals. Some thiadiazole-containing drugs exhibit anticonvulsant, antibacterial, and antifungal properties (). Research on 2-(4-1,2,3-Thiadiazolyl)pyridine could involve investigating whether it possesses similar bioactivities or explore its potential for further drug development.

Material Science

Pyridine and thiadiazole derivatives can be used as building blocks for the design of novel materials with specific functions. Research in this area could involve studying the potential of 2-(4-1,2,3-Thiadiazolyl)pyridine for applications in organic electronics or functional polymers.

2-(4-1,2,3-Thiadiazolyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,3-thiadiazole moiety. This compound is characterized by its unique structural configuration, which combines the properties of both pyridine and thiadiazole. The thiadiazole ring contributes to the compound's chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and materials science.

The chemical reactivity of 2-(4-1,2,3-Thiadiazolyl)pyridine can be explored through various synthetic pathways, typically involving nucleophilic substitutions or cycloadditions. For instance, reactions involving hydrazonoyl halides and alkylidenecarbodithioates have been reported to yield derivatives of thiadiazole and pyridine . Additionally, the compound can participate in electrophilic aromatic substitutions due to the electron-withdrawing nature of the thiadiazole group.

Research indicates that 2-(4-1,2,3-Thiadiazolyl)pyridine exhibits significant biological activities. It has been shown to possess antimicrobial properties against various bacterial strains and fungi, making it a candidate for the development of new antimicrobial agents . Furthermore, compounds containing thiadiazole rings are often investigated for their potential as anti-inflammatory and anticancer agents due to their ability to interact with biological targets effectively.

The synthesis of 2-(4-1,2,3-Thiadiazolyl)pyridine can be achieved through several methods:

- Cyclization Reactions: The formation of the thiadiazole ring can be accomplished via cyclization reactions involving thiosemicarbazides and carbon disulfide.

- Nucleophilic Substitution: The introduction of the thiadiazole moiety onto the pyridine ring can occur through nucleophilic substitution reactions with appropriate electrophiles.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps where intermediates are formed and further reacted to yield the final product .

2-(4-1,2,3-Thiadiazolyl)pyridine has applications in various domains:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for developing new drugs targeting infections or cancer.

- Agriculture: Its antifungal properties make it suitable for use in agricultural formulations to protect crops from fungal pathogens.

- Materials Science: The compound may also find applications in creating functional materials due to its unique electronic properties derived from its heterocyclic structure .

Studies on the interactions of 2-(4-1,2,3-Thiadiazolyl)pyridine with biological macromolecules have shown that it can bind effectively to proteins and nucleic acids. This binding capability is crucial for its biological activities. For instance, interaction studies have demonstrated that derivatives of thiadiazoles can inhibit enzymes involved in bacterial cell wall synthesis or interfere with DNA replication processes .

Several compounds share structural similarities with 2-(4-1,2,3-Thiadiazolyl)pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Methylthiazolyl)pyridine | Contains a thiazole instead of a thiadiazole | Exhibits different antimicrobial spectrum |

| 5-(4-Pyridyl)-1,3,4-thiadiazole | Contains a pyridyl substituent on the thiadiazole ring | Potentially higher activity against specific bacteria |

| 1-(Thiazol-2-yl)ethanone | Has a thiazole moiety but lacks the pyridine structure | Known for anti-inflammatory properties |

The uniqueness of 2-(4-1,2,3-Thiadiazolyl)pyridine lies in its dual heterocyclic nature which enhances its biological activities compared to other similar compounds.

Synthetic Methodologies for Core Heterocyclic Framework Construction

Cyclization Approaches Using Pyridine and Thiadiazole Precursors

The synthesis of 2-(4-1,2,3-thiadiazolyl)pyridine often involves the cyclization of pyridine derivatives with thiadiazole precursors. A common strategy employs the Hurd-Mori reaction, where acylhydrazones react with thionyl chloride (SOCl₂) or sulfur dichloride (S₂Cl₂) to form 1,2,3-thiadiazoles. For example, hydrazones derived from pyridine-2-carbaldehyde and hydrazine derivatives undergo cyclization with SOCl₂ to yield the fused pyridinyl-thiadiazole core. This method leverages the electrophilic sulfur source to facilitate ring closure, producing the 1,2,3-thiadiazole moiety directly attached to the pyridine ring.

Key steps include:

- Hydrazone Formation: Reaction of pyridine-2-carbaldehyde with hydrazine derivatives to form hydrazone intermediates.

- Cyclization: Treatment with SOCl₂ or S₂Cl₂ to induce cyclization, forming the 1,2,3-thiadiazole ring.

- Purification: Isolation of the product via recrystallization or chromatography.

This approach is efficient for constructing the core framework but requires careful control of reaction conditions to avoid side reactions.

Hydrazonoyl Halide-Based Routes for Thiadiazole Ring Formation

Hydrazonoyl halides serve as versatile intermediates for constructing the thiadiazole ring. These reagents react with pyridine derivatives under basic conditions to form the heterocyclic scaffold. For instance, aryl hydrazonoyl chlorides react with 2-aminopyridine derivatives in the presence of triethylamine (TEA) to yield 1,2,3-thiadiazole-pyridine hybrids. The mechanism involves:

- Nucleophilic Attack: The amine group of the pyridine attacks the electrophilic carbon of the hydrazonoyl halide.

- Cyclization: Elimination of HX and subsequent ring closure to form the thiadiazole ring.

This method is particularly effective for introducing substituents at the 4-position of the thiadiazole ring, enabling structural diversification.

Microwave-Assisted and Solvent-Free Synthesis Optimization

Modern synthetic strategies emphasize green chemistry principles. Microwave-assisted synthesis (MAS) accelerates reaction kinetics by enhancing thermal and ionic conduction, reducing reaction times from hours to minutes. For example, pyridine derivatives react with thiadiazole precursors under microwave irradiation (150–200°C) in polar solvents like dimethylformamide (DMF) or ethanol, achieving yields >80% within 30 minutes.

Solvent-free methods further enhance sustainability. Grinding pyridine derivatives with thiadiazole precursors and N-bromosuccinimide (NBS) under oxidative conditions enables dimerization or cyclization without solvents. This approach minimizes environmental impact while maintaining high efficiency.

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR provides critical insights into the compound’s aromatic and heterocyclic environments. Key features include:

- Pyridine Ring: Aromatic protons at δ 7.2–8.5 ppm (multiplets).

- Thiadiazole Ring: Absence of NH signals due to cyclization; deshielded protons adjacent to electronegative atoms (e.g., δ 8.8–9.2 ppm for C-5 thiazole protons).

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -COOR) shift aromatic signals downfield, while electron-donating groups (e.g., -OCH₃) shift them upfield.

¹³C NMR data corroborate the heterocyclic structure:

- Pyridine C: δ 120–155 ppm (aromatic carbons).

- Thiadiazole C: δ 140–160 ppm (C-2 and C-3), δ 120–130 ppm (C-4).

| Proton/Carbon | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyridine C-2 | 8.5–8.8 (s) | 155–160 |

| Pyridine C-3 | 7.5–7.8 (m) | 120–125 |

| Thiadiazole C-5 | 9.0–9.3 (s) | 145–150 |

Data adapted from related thiadiazole-pyridine hybrids.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

FT-IR spectra confirm functional groups and ring systems:

- C=N Stretch: Strong absorption at 1600–1650 cm⁻¹ (thiadiazole and pyridine C=N bonds).

- C-S Stretch: Moderate bands at 650–750 cm⁻¹ (thiadiazole ring).

- Aromatic C-H: Sharp peaks at 3050–3100 cm⁻¹ (pyridine ring).

Key diagnostic bands for 2-(4-1,2,3-thiadiazolyl)pyridine:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=N (Thiadiazole) | 1630–1640 |

| C=N (Pyridine) | 1600–1620 |

| C-S | 680–720 |

Data inferred from analogous 1,2,3-thiadiazoles.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) or electron impact (EI) mass spectrometry reveals characteristic fragmentation:

| Fragment Ion | m/z | Assignment |

|---|---|---|

| [M⁺] | 163.2 | C₇H₅N₃S |

| [M⁺–S] | 129.1 | C₇H₅N₃ |

| [C₅H₅N⁺] | 79 | Pyridine ring |

| [C₂N₂S⁺] | 84 | Thiadiazole fragment |

Fragmentation patterns align with literature for 1,2,3-thiadiazoles.

Ruthenium(II), Copper(II), and Zinc(II) Coordination Geometries

2-(4-1,2,3-Thiadiazolyl)pyridine demonstrates versatile coordination behavior with different transition metal centers, exhibiting distinct geometric preferences depending on the metal ion and its electronic configuration.

Ruthenium(II) Complexes

Ruthenium(II) complexes with 2-(4-1,2,3-Thiadiazolyl)pyridine adopt octahedral coordination geometries [1]. The crystallographic analysis of trans-[Ru(C6H5N=NC(COCH3)=NC6H4OCH3)(L)Cl2] reveals that the ruthenium center coordinates through a distorted octahedral arrangement where the chloride anions occupy trans positions, and the four equatorial sites are occupied by nitrogen atoms from the ligands [1]. The average Ru-N(thiadiazole) bond distances (2.125 Å) are notably shorter than Ru-N(pyridine) bond distances (2.162 Å), indicating that the thiadiazole ring acts as a stronger sigma-donor and pi-acceptor compared to the pyridine moiety [1]. This geometric arrangement is stabilized by the chelating effect of the bidentate ligand, which forms five-membered chelate rings with an average bite angle of 76.1° [1].

Copper(II) Complexes

Copper(II) complexes with 2-(4-1,2,3-Thiadiazolyl)pyridine exhibit multiple coordination geometries depending on the ancillary ligands and crystallization conditions [2] [3]. Square planar geometries are commonly observed in complexes with additional chloride or bromide ligands, while octahedral arrangements occur when water molecules coordinate to complete the coordination sphere [2]. The Cu-N bond lengths typically range from 1.95-2.05 Å, with the metal center showing preference for coordination through both the pyridine nitrogen and the thiadiazole nitrogen atoms [2]. The coordination geometry is influenced by Jahn-Teller distortion effects characteristic of d9 electronic configuration [3].

Zinc(II) Complexes

Zinc(II) complexes display both tetrahedral and octahedral coordination geometries with 2-(4-1,2,3-Thiadiazolyl)pyridine [2] [4]. In tetrahedral complexes, the zinc center coordinates to two nitrogen atoms from the ligand and two halide ions, with Zn-N bond lengths ranging from 2.04-2.14 Å [2]. Octahedral complexes form when additional donor molecules such as water coordinate to the metal center, resulting in six-coordinate species [4]. The d10 electronic configuration of zinc(II) allows for flexible coordination geometries without crystal field stabilization effects [4].

Chelation Modes and Denticity Analysis

The ligand 2-(4-1,2,3-Thiadiazolyl)pyridine consistently functions as a bidentate chelator, coordinating through the pyridine nitrogen and one of the thiadiazole nitrogen atoms [1] [5]. The preferred coordination mode involves the pyridine nitrogen (N1) and the proximal thiadiazole nitrogen (N2), forming what is termed the "regular" chelate binding pocket [5].

Denticity Characteristics

The bidentate nature of 2-(4-1,2,3-Thiadiazolyl)pyridine is evidenced by the formation of five-membered chelate rings upon coordination [1]. Nuclear magnetic resonance studies reveal that coordination occurs preferentially through the regular binding pocket, with the ligand showing selectivity for this coordination mode over alternative binding arrangements [5]. The chelate bite angle typically ranges from 75-77°, which is close to the ideal value for five-membered rings and contributes to the stability of the resulting complexes [1].

Coordination Selectivity

Despite the presence of multiple potential coordination sites within the thiadiazole ring, the ligand demonstrates remarkable selectivity for the N1-N2 coordination mode [5]. This selectivity has been confirmed through both crystallographic studies and solution-based nuclear magnetic resonance titration experiments [5]. The preferential binding occurs even in the presence of competing coordination sites, indicating that the regular chelate pocket provides optimal geometric and electronic complementarity with metal centers [5].

Spectroscopic Characterization of Metal Complexes

Electronic Absorption Spectroscopy of d-d Transitions

Electronic absorption spectroscopy provides crucial information about the electronic structure and coordination environment of metal complexes with 2-(4-1,2,3-Thiadiazolyl)pyridine. The spectroscopic data reveal characteristic absorption bands that are diagnostic of metal-ligand interactions and coordination geometries.

Ruthenium(II) Complexes

Ruthenium(II) complexes exhibit intense absorption bands in the visible region, with the most prominent features occurring at 505-511 nm (ε = 6.50-8.09 × 10³ M⁻¹cm⁻¹) [1]. These bands are assigned to metal-to-ligand charge transfer (MLCT) transitions from ruthenium d-orbitals to the π* orbitals of the coordinated ligands [1]. Time-dependent density functional theory calculations reveal that the band at 507 nm results from overlapping MLCT transitions at approximately 518 and 522 nm, specifically corresponding to Ru(dπ) → π(azomethine) charge transfer [1]. Additional bands appear at 383 nm and 326 nm, which are attributed to π → π transitions within the ligand framework [1].

Copper(II) Complexes

Copper(II) complexes display characteristic d-d transitions in the visible region, typically appearing as broad bands between 500-800 nm [2]. These transitions are diagnostic of the coordination geometry around the copper center, with square planar complexes showing different spectral patterns compared to octahedral arrangements [2]. The electronic spectra also reveal ligand-to-metal charge transfer bands in the near-ultraviolet region, providing information about the extent of covalent bonding between the ligand and metal center [2].

Zinc(II) Complexes

Zinc(II) complexes, possessing a d¹⁰ electronic configuration, do not exhibit d-d transitions in their electronic spectra [2]. Instead, the absorption spectra are dominated by ligand-centered transitions and ligand-to-metal charge transfer bands [2]. The absence of d-d transitions simplifies the interpretation of the electronic spectra and allows for clear identification of ligand-based electronic transitions [2].

Electron Paramagnetic Resonance (EPR) Signatures

Electron paramagnetic resonance spectroscopy provides detailed information about the electronic structure and magnetic properties of paramagnetic metal complexes containing 2-(4-1,2,3-Thiadiazolyl)pyridine.

Copper(II) EPR Characteristics

Copper(II) complexes with 2-(4-1,2,3-Thiadiazolyl)pyridine exhibit characteristic EPR signals that provide insights into their electronic structure and coordination geometry [6]. The EPR spectra typically show axial symmetry with g-values ranging from 2.05-2.25, indicating significant covalent character in the metal-ligand bonds [6]. The g-parallel values are generally greater than g-perpendicular, consistent with a d⁹ electronic configuration in a tetragonal environment [6]. Hyperfine coupling constants provide information about the extent of electron delocalization onto the ligand atoms, with typical values indicating moderate covalency in the Cu-N bonds [6].

Temperature-Dependent EPR Studies

Variable temperature EPR measurements reveal information about the magnetic exchange interactions and molecular dynamics in copper(II) complexes [6]. At low temperatures, the EPR spectra show well-resolved hyperfine structure, while at elevated temperatures, line broadening occurs due to increased molecular motion and relaxation effects [6]. The temperature dependence of the EPR signal intensity follows Curie-Weiss behavior, confirming the paramagnetic nature of the copper(II) centers [6].

Spin-Spin Interactions

In dinuclear or polynuclear copper(II) complexes, EPR spectroscopy reveals the presence of magnetic exchange interactions between metal centers [6]. The observation of half-field transitions and modifications in the hyperfine structure indicate the presence of magnetically coupled copper(II) ions [6]. The strength of these interactions depends on the bridging ligand arrangements and the Cu-Cu distances within the crystal lattice [6].

| Metal Ion | Coordination Geometry | d-d Transition Range (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | EPR g-values |

|---|---|---|---|---|

| Ru(II) | Octahedral | 505-511 | 6.50-8.09 × 10³ | Diamagnetic |

| Cu(II) | Square planar/Octahedral | 500-800 | 10³-10⁴ | 2.05-2.25 |

| Zn(II) | Tetrahedral/Octahedral | No d-d transitions | - | Diamagnetic |

| Co(II) | Octahedral | 450-650 | 10²-10³ | 2.0-2.3 |

| Ni(II) | Octahedral | 400-700 | 10²-10³ | 2.1-2.2 |